
Nitric acid--acetylene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–acetylene (1/1) is a compound formed by the combination of nitric acid and acetylene in a 1:1 molar ratio Nitric acid is a highly corrosive and strong oxidizing agent, while acetylene is a colorless gas widely used as a fuel and a chemical building block
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetylene (1/1) involves the reaction of nitric acid with acetylene under controlled conditions. The reaction is typically carried out in a well-ventilated area or under a fume hood due to the release of gases and the potential for explosive reactions. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent decomposition.
Pressure: The reaction is carried out at atmospheric pressure.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of nitric acid–acetylene (1/1) follows similar principles but on a larger scale. The process involves the careful handling of both nitric acid and acetylene to ensure safety and efficiency. The reaction is monitored to control the temperature and pressure, and the product is collected and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid–acetylene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides and carbon dioxide.
Reduction: Reduction reactions can lead to the formation of nitrogen-containing compounds and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the acetylene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
Oxidation Products: Nitrogen oxides (e.g., nitrogen dioxide) and carbon dioxide.
Reduction Products: Nitrogen-containing compounds (e.g., amines) and hydrocarbons.
Substitution Products: Various substituted acetylene derivatives.
Aplicaciones Científicas De Investigación
Nitric acid–acetylene (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of nitric acid–acetylene (1/1) involves the interaction of nitric acid with acetylene to form reactive intermediates. These intermediates can undergo further reactions to produce various products. The molecular targets and pathways involved include:
Nitric Acid: Acts as an oxidizing agent, facilitating the formation of reactive nitrogen species.
Acetylene: Provides a source of carbon and hydrogen for the formation of various compounds.
Comparación Con Compuestos Similares
Similar Compounds
Nitric Acid–Ethylene (1/1): Similar in structure but involves ethylene instead of acetylene.
Nitric Acid–Propylene (1/1): Involves propylene and has different reactivity and applications.
Nitric Acid–Butylene (1/1): Involves butylene and is used in different industrial processes.
Uniqueness
Nitric acid–acetylene (1/1) is unique due to the presence of the acetylene moiety, which imparts distinct reactivity and properties
Propiedades
Número CAS |
492459-59-3 |
|---|---|
Fórmula molecular |
C2H3NO3 |
Peso molecular |
89.05 g/mol |
Nombre IUPAC |
acetylene;nitric acid |
InChI |
InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4) |
Clave InChI |
PKMYSOAVTNXDKV-UHFFFAOYSA-N |
SMILES canónico |
C#C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
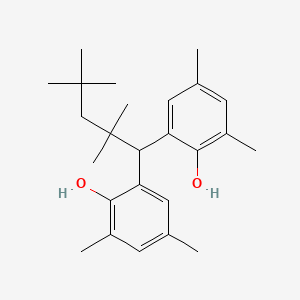
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
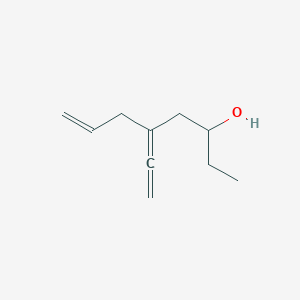
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
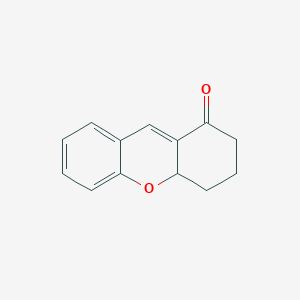

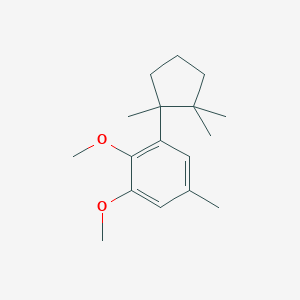

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
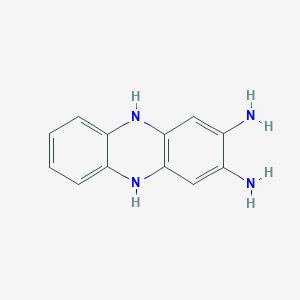
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
